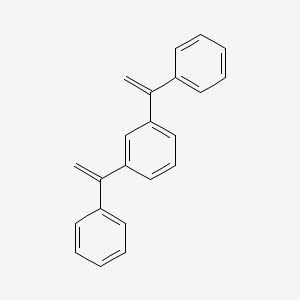

1,3-bis(1-phenylvinyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(1-phenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBWDZQFGXBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067825 | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34241-86-6 | |

| Record name | 1,3-Bis(1-phenylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34241-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-bis(1-phenylvinyl)benzene

Introduction

1,3-bis(1-phenylvinyl)benzene, a divinylbenzene derivative, is a monomer of significant interest in polymer chemistry and materials science. Its structure, featuring two reactive vinyl groups conjugated with a central aromatic core, allows for the formation of cross-linked polymers with unique thermal and mechanical properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers and professionals in organic synthesis and drug development. The methodologies detailed herein are grounded in established chemical principles, offering a robust framework for the successful synthesis and characterization of this valuable compound. The primary and most accessible precursor for the synthesis of this compound is 1,3-diacetylbenzene[1][2]. This readily available diketone provides a convergent starting point for the two principal synthetic strategies discussed: the Grignard reaction followed by dehydration, and the Wittig olefination.

Physicochemical Properties and Identifiers

| Property | Value | Reference |

| IUPAC Name | 1,3-bis(1-phenylethenyl)benzene | |

| Synonyms | m-Bis(1-phenylvinyl)benzene | [3] |

| CAS Number | 34241-86-6 | [3][4][5][6][7], [8] |

| Deprecated CAS | 54378-43-7 | [8] |

| Molecular Formula | C₂₂H₁₈ | [4] |

| Molecular Weight | 282.38 g/mol | [4] |

Synthetic Strategies

Two predominant and reliable synthetic pathways for the preparation of this compound from 1,3-diacetylbenzene are detailed below. The choice between these routes may depend on available reagents, equipment, and desired purity of the final product.

Method 1: Grignard Reaction followed by Dehydration

This two-step approach first involves the nucleophilic addition of a phenyl Grignard reagent to both ketone functionalities of 1,3-diacetylbenzene to form a tertiary diol. This intermediate is then dehydrated under acidic conditions to yield the target di-alkene.

Caption: Grignard reaction followed by dehydration pathway.

Causality of Experimental Choices:

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. The use of an organomagnesium halide (Grignard reagent) provides a highly nucleophilic carbanion that readily attacks the electrophilic carbonyl carbons of ketones. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and solvate the magnesium complex. An acidic workup is necessary to protonate the resulting alkoxide and yield the neutral alcohol.

Experimental Protocol:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Grignard Reagent Formation: In the reaction flask, place magnesium turnings (2.2 equivalents). In the dropping funnel, a solution of bromobenzene (2.2 equivalents) in anhydrous diethyl ether is prepared. A small portion of the bromobenzene solution is added to the magnesium to initiate the reaction, which may be evidenced by cloudiness and gentle refluxing. The remaining bromobenzene solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with 1,3-Diacetylbenzene: A solution of 1,3-diacetylbenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol. The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality of Experimental Choices:

The dehydration of tertiary alcohols is typically achieved via an E1 elimination mechanism under acidic conditions.[3][6] The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[3][6] Departure of water generates a stable tertiary carbocation, which is then deprotonated by a weak base (such as water or the conjugate base of the acid) to form the alkene. Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene, which in this case is the desired product. Mild heating is usually sufficient to drive the reaction to completion.

Experimental Protocol:

-

Reaction Setup: The purified diol from Step 1 is dissolved in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, is added to the solution.

-

Reaction and Monitoring: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC analysis.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Method 2: Wittig Reaction

The Wittig reaction provides a more direct, one-step route to the target alkene from the corresponding diketone.[9][10][11] This reaction involves the use of a phosphorus ylide, which reacts with the ketone to form an alkene and a phosphine oxide byproduct.

Caption: Wittig reaction pathway.

Causality of Experimental Choices:

The Wittig reaction is highly valued for its reliability in forming carbon-carbon double bonds with complete regiocontrol. The reaction is driven by the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is the phosphonium salt of choice, and a strong, non-nucleophilic base like n-butyllithium or sodium hydride is used to generate the reactive ylide, methylenetriphenylphosphorane.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, methyltriphenylphosphonium bromide (2.2 equivalents) is suspended in anhydrous THF. The suspension is cooled in an ice bath, and a solution of a strong base such as n-butyllithium in hexanes (2.2 equivalents) is added dropwise. The mixture is stirred at room temperature for a period to ensure complete formation of the orange-red colored ylide.

-

Reaction with Diketone: The reaction mixture is cooled again in an ice bath, and a solution of 1,3-diacetylbenzene (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is typically rapid, and the color of the ylide will fade. The mixture is allowed to warm to room temperature and stirred until TLC analysis shows the disappearance of the starting diketone.

-

Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes with a small amount of ethyl acetate) to separate the less polar alkene from the more polar phosphine oxide.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons of the three phenyl rings. Distinctive singlets for the vinylic protons (=CH₂) should be observable in the range of 5.0-6.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the sp² hybridized carbons of the aromatic rings and the vinyl groups. The quaternary carbons of the double bonds and the substituted carbons of the central benzene ring will have characteristic chemical shifts. The expected number of signals will depend on the symmetry of the molecule. For 1,3-disubstituted benzenes, six distinct aromatic carbon signals are expected in the ¹³C NMR spectrum.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl groups, and out-of-plane C-H bending bands typical for the substitution pattern of the aromatic rings.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (282.38 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Conclusion

The synthesis of this compound can be reliably achieved from 1,3-diacetylbenzene via either a two-step Grignard reaction and dehydration sequence or a one-step Wittig olefination. The Grignard route involves the formation and isolation of a diol intermediate, which may be advantageous for purification, while the Wittig reaction offers a more direct approach. Both methods are rooted in fundamental and well-understood organic reactions, providing a high degree of confidence in their application. Careful execution of the experimental procedures and rigorous purification of the final product are essential for obtaining high-purity this compound for subsequent applications in polymer synthesis and materials science.

References

-

Arctom. CAS NO. 34241-86-6 | 1,3-Bis[(phenyl)-ethenyl]-benzene. [Link]

-

PubChem. Benzene, 1,3-bis(1-phenylethenyl)-. [Link]

-

U.S. Environmental Protection Agency. Benzene, 1,3-bis(1-phenylethenyl)- - Substance Details - SRS. [Link]

-

Polymer Source. This compound. [Link]

-

Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

-

Chemguide. dehydration of alcohols. [Link]

-

Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]

-

YouTube. 1,3-diacetylbenzene synthesis. [Link]

-

ResearchGate. Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

O'Connor, J. M. Short Summary of 1H-NMR Interpretation. [Link]

-

Jasperse, C. P. Summary of C13-NMR Interpretation. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 34241-86-6: 1,3-Bis(1-phenylethenyl)benzene [cymitquimica.com]

- 4. 34241-86-6|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Benzene, 1,3-bis(1-phenylethenyl)- | 34241-86-6 [chemicalbook.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. Benzene, 1,3-bis(1-phenylethenyl)- | C22H18 | CID 118622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 1,3-bis(1-phenylvinyl)benzene (CAS Number: 34241-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-bis(1-phenylvinyl)benzene, a versatile aromatic monomer with significant potential in materials science and polymer chemistry. This document details the compound's chemical and physical properties, outlines robust synthesis protocols, explores its characterization, and discusses its applications, particularly in the realm of cationic cyclopolymerization. Safety and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction

This compound, also known by synonyms such as Benzene, 1,3-Bis(1-Phenylethenyl)- and m-Bis(1-Phenylethenyl)benzene, is an organic compound characterized by a central benzene ring substituted at the 1 and 3 positions with 1-phenylvinyl groups.[1][2] Its unique structure, featuring two vinyl groups conjugated with phenyl rings, makes it a valuable monomer for the synthesis of advanced polymers with tailored properties. The presence of these reactive sites allows for polymerization reactions, leading to materials with potential applications in organic electronics and specialty plastics. This guide aims to serve as a detailed resource for researchers interested in the synthesis, characterization, and application of this intriguing molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 34241-86-6 | [2] |

| Molecular Formula | C₂₂H₁₈ | [2] |

| Molecular Weight | 282.38 g/mol | [2] |

| Appearance | Solid (at room temperature) | [1] |

| Solubility | Soluble in organic solvents | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the conversion of the diketone precursor, 1,3-dibenzoylbenzene.[3] Two plausible and widely used organometallic reactions for this transformation are the Wittig reaction and the Grignard reaction.

Synthesis via the Wittig Reaction

The Wittig reaction provides a reliable method for converting ketones to alkenes.[4] This pathway involves the reaction of 1,3-dibenzoylbenzene with a phosphorus ylide, typically generated in situ.

Reaction Scheme:

Caption: Wittig reaction scheme for the synthesis of this compound.

Detailed Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (2.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi) (2.2 equivalents) dropwise to the suspension while stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep orange or red, indicating the formation of the ylide.

-

Reaction with Diketone: Dissolve 1,3-dibenzoylbenzene (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at room temperature.

-

Let the reaction mixture stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis via the Grignard Reaction

The Grignard reaction offers an alternative route, utilizing a Grignard reagent to perform a nucleophilic addition to the carbonyl groups of 1,3-dibenzoylbenzene, followed by dehydration.

Reaction Scheme:

Caption: Grignard reaction pathway for the synthesis of this compound.

Detailed Protocol:

-

Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place 1,3-dibenzoylbenzene (1 equivalent) and dissolve it in anhydrous THF.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (2.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude diol intermediate.

-

Dehydration: Dissolve the crude diol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Purification: After the reaction is complete (monitored by TLC), cool the mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons (as singlets or closely spaced doublets) and the aromatic protons of the central and pendant phenyl rings. The integration of these signals should correspond to the 18 protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the vinyl carbons and the various aromatic carbons. The number of signals will depend on the symmetry of the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=C stretching of the vinyl groups and aromatic rings, as well as C-H stretching and bending vibrations for both sp² and aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 282.38.

Applications in Polymer Chemistry

The primary application of this compound lies in its use as a monomer in polymerization reactions, particularly in cationic cyclopolymerization to produce polyindanes.[5][6]

Cationic Cyclopolymerization

Cationic polymerization of this compound can lead to the formation of polyindane structures through an intramolecular cyclization followed by intermolecular propagation.[7][8] This process can yield thermally stable polymers with interesting properties.

Polymerization Scheme:

Caption: Cationic cyclopolymerization of this compound.

Experimental Protocol (Hypothetical):

-

Monomer and Solvent Preparation: Dry the this compound monomer over a suitable drying agent (e.g., calcium hydride) and distill it under reduced pressure. Purify and dry the solvent (e.g., dichloromethane) by standard procedures.

-

Polymerization: In a flame-dried, sealed reaction vessel under a nitrogen atmosphere, dissolve the monomer in the dried solvent and cool the solution to the desired temperature (e.g., -78 °C).

-

Initiate the polymerization by adding a Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) via a syringe.

-

Allow the polymerization to proceed for a specified time, after which the reaction is terminated by the addition of a quenching agent like methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

The resulting polyindanes are expected to exhibit high thermal stability and could be of interest for applications requiring materials that can withstand high temperatures.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11][12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[9][10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable monomer with significant potential in polymer science. The synthetic routes outlined in this guide, based on established organic reactions, provide a clear pathway to obtaining this compound. Its ability to undergo cationic cyclopolymerization to form thermally stable polyindanes opens up avenues for the development of new high-performance materials. Further research into the detailed characterization of both the monomer and its resulting polymers will undoubtedly uncover new applications for this versatile molecule.

References

- NOVA Chemicals. (2024, July 18).

- CymitQuimica. 1,3-Bis(1-phenylethenyl)benzene.

- ChemicalBook. (2025, July 19).

- Chevron Phillips Chemical.

- ResearchGate. (2025, August 5). Cationic polymerization of bis(1‐alkylvinyl)benzenes and related monomers, 5. New thermostable polyindanes.

- NOVA Chemicals. (2024, July 18).

- ChemSynthesis. (2025, May 20). 1-phenyl-vinyl-benzene - 530-48-3, C14H12, density, melting point, boiling point, structural formula, synthesis.

- Sigma-Aldrich. 1,3-Dibenzoylbenzene 98%.

- Web Pages. 6. Grignard Reaction.

- GRIGNARD REACTION – Synthesis of Benzoic Acid.

- Winthrop University. The Grignard Reaction.

- Polymer Source. This compound.

- ResearchGate. (2025, August 5). Cationic polymerization of bis(1‐alkylvinyl)benzenes and related monomers, 5. New thermostable polyindanes.

- Wikipedia.

- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- ResearchGate. (2025, August 6).

- ResearchGate. (2025, August 6).

- PubChem. Benzene, 1,3-bis(1-phenylethenyl)-.

- Justia Patents. (2018, May 29). Synthesis of phenylethynylbenzenes.

- Sigma-Aldrich. 1,3-BIS(1,2-DIPHENYLVINYL)BENZENE AldrichCPR.

- Chemistry LibreTexts. (2021, September 12). 2.

- PubMed Central. Crystal structure and Hirshfeld surface analysis of 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene.

- Google Patents.

- ChemDiv.

- MACAU.

- MDPI. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls.

- ResearchGate. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl).

- ResearchGate. (2025, August 6). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3 -.

- Experiment 41, 1,4-Diphenyl-1,3-Butadiene.*.

- Experiment 41, 1,4-Diphenyl-1,3-Butadiene.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pslc.ws [pslc.ws]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3-Bis(1-phenylvinyl)benzene: Synthesis, Properties, and Polymerization

Abstract

This technical guide provides a comprehensive overview of 1,3-bis(1-phenylvinyl)benzene (also known as 1,3-bis(1-phenylethenyl)benzene), a key monomer in the synthesis of advanced polymers. While specific experimental data for this monomer is sparse in publicly accessible literature, this document consolidates available information and leverages established chemical principles and analogous systems to present a robust guide for researchers. We will detail the monomer's core properties, outline a validated synthetic pathway from a common precursor, and explore its primary application: cationic cyclopolymerization to produce thermally stable polyindanes. This guide is intended for professionals in materials science, polymer chemistry, and organic synthesis, providing both foundational knowledge and practical, field-proven insights into the handling and application of this versatile compound.

Introduction: Strategic Importance in Polymer Science

This compound (CAS: 34241-86-6) belongs to a class of divinyl aromatic monomers.[1] Its structure, featuring a central benzene ring substituted with two 1-phenylvinyl groups at the meta positions, is of significant interest for polymer chemistry. Unlike simple monofunctional vinyl monomers like styrene, the presence of two polymerizable double bonds opens pathways to complex polymer architectures, including cross-linked networks and unique linear chains formed through cyclopolymerization.

The primary value of this monomer lies in its potential to form polyindane structures via cationic polymerization.[2][3] This process, a cyclopolymerization reaction, consumes both vinyl groups of a single monomer unit to form a five-membered ring integrated into the polymer backbone. The resulting polyindane polymers are known for their remarkable thermal stability, high glass transition temperatures (Tg), and solubility in common organic solvents, making them candidates for high-performance materials in electronics and aerospace applications where thermal resilience is paramount.[3][4]

Monomer Properties and Characterization

A thorough understanding of a monomer's physicochemical properties is critical for its successful synthesis, purification, and polymerization. While detailed experimental characterization data for this compound is not widely published, we can compile its known identifiers and computed properties.

Physicochemical Data

The following table summarizes the key properties of the monomer. It is a solid at room temperature.[2]

| Property | Value | Source |

| IUPAC Name | 1,3-bis(1-phenylethenyl)benzene | [1] |

| CAS Number | 34241-86-6 (Active); 54378-43-7 (Deprecated) | [1][5] |

| Molecular Formula | C₂₂H₁₈ | [1] |

| Molecular Weight | 282.4 g/mol | [1] |

| Appearance | Solid at room temperature | [2] |

| SMILES | C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | [1] |

| InChIKey | YVWBWDZQFGXBOT-UHFFFAOYSA-N | [1] |

Spectroscopic Profile (Predicted)

Direct experimental spectra are not available in the cited literature. However, based on the molecule's structure, a predicted spectroscopic profile can be outlined to aid in the identification and quality control of synthesized material.

-

¹H-NMR (Proton NMR): The ¹H-NMR spectrum is expected to show distinct signals for three types of protons:

-

Vinyl Protons (=CH₂): Two singlets (or two closely spaced doublets showing geminal coupling) would be expected in the δ 5.0-5.5 ppm range. Each signal would integrate to 2H, representing the two protons of each of the two vinyl groups. Their chemical equivalence depends on the rotational freedom around the single bonds.

-

Phenyl Protons (-C₆H₅): A complex multiplet pattern between δ 7.2-7.6 ppm, integrating to 10H, corresponding to the two monosubstituted phenyl rings.

-

Central Benzene Ring Protons (-C₆H₄-): A multiplet pattern in the δ 7.3-7.7 ppm region, integrating to 4H. The meta-substitution pattern would likely result in a complex splitting pattern.

-

-

¹³C-NMR (Carbon NMR): The proton-decoupled ¹³C-NMR spectrum should reveal:

-

Vinyl Carbons: Signals for the terminal =CH₂ carbons around δ 115-125 ppm and the quaternary =C(Ph)- carbons around δ 140-150 ppm.

-

Aromatic Carbons: A series of signals between δ 125-145 ppm for the various CH and quaternary carbons of the three benzene rings. The symmetry of the molecule would result in fewer than the 22 possible signals.

-

Synthesis of this compound

The most logical and industrially scalable synthesis route to this compound is a double Wittig reaction starting from the commercially available diketone, 1,3-dibenzoylbenzene.[6] The Wittig reaction is a robust method for converting ketones into alkenes with high specificity for the double bond's location.

Reaction Principle and Causality

The Wittig reaction utilizes a phosphorus ylide (the Wittig reagent) as a nucleophile. The ylide's carbanionic center attacks the electrophilic carbonyl carbon of the ketone. This leads to a betaine intermediate, which collapses into a four-membered oxaphosphetane ring. This ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. Using a methyl-ylide (Ph₃P=CH₂) allows for the specific conversion of the C=O groups of 1,3-dibenzoylbenzene into C=CH₂ groups.

Diagram of Synthetic Pathway

Caption: Synthetic route via double Wittig reaction.

Experimental Protocol (Exemplary)

Causality Note: This protocol is based on standard Wittig reaction conditions. Strict anhydrous (water-free) conditions are critical . The ylide is a very strong base and will be instantly quenched by water. All glassware must be oven- or flame-dried, and all reagents and solvents must be anhydrous.

-

Ylide Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum, add methyltriphenylphosphonium bromide (2.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the salt under a positive pressure of nitrogen.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 2.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the phosphorus ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve 1,3-dibenzoylbenzene (1.0 equivalent) in anhydrous THF.[6]

-

Transfer this solution via cannula into the flask containing the prepared ylide at room temperature. The addition should be done slowly to control any exotherm.

-

Stir the reaction mixture at room temperature overnight (12-18 hours). Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting diketone.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide.

-

Purify the crude material using column chromatography on silica gel (a non-polar eluent system such as hexane/ethyl acetate is a good starting point) to separate the non-polar product from the more polar triphenylphosphine oxide byproduct.

-

Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be performed for final purification.

-

Cationic Cyclopolymerization

The defining application of this compound is its ability to undergo cationic cyclopolymerization to form high-performance polyindane polymers.[2] This mechanism provides a pathway to linear, soluble, and thermally stable materials, avoiding the cross-linking that typically occurs with divinyl monomers.

Mechanism: Intramolecular Cyclization vs. Intermolecular Propagation

In cationic polymerization, an initiator (typically a Lewis acid or a Brønsted acid) generates a carbocation at one of the vinyl groups.[3] This initial carbocation has two potential fates:

-

Intermolecular Propagation: It can react with a vinyl group of a different monomer molecule. If this happens repeatedly, it leads to a branched or cross-linked network.

-

Intramolecular Cyclization: It can be attacked by the second vinyl group within the same monomer unit. This forms a stable five-membered indane ring and generates a new carbocation on the adjacent phenyl ring, which then propagates the polymerization.

For monomers like this compound, the intramolecular cyclization is kinetically and thermodynamically favored, especially under conditions of low monomer concentration, which disfavors intermolecular reactions. This selective pathway leads to a linear polymer chain composed of repeating indane units.[3]

Diagram of Cationic Cyclopolymerization

Caption: Key steps in cationic cyclopolymerization.

Experimental Protocol (Based on Analogous Systems)

Causality Note: This protocol is adapted from established procedures for the cationic cyclopolymerization of related diisopropenylbenzene monomers.[3][4] The choice of initiator, solvent, and temperature is crucial for controlling the polymerization and achieving a uniform polymer structure with high thermal stability. Methylene chloride is a common solvent due to its polarity and low freezing point. Initiator systems like BCl₃ are effective at generating the initial carbocation.

-

Monomer and Solvent Preparation:

-

Purify this compound by recrystallization to remove any inhibitors or impurities.

-

Dry anhydrous methylene chloride (CH₂Cl₂) by distillation over calcium hydride (CaH₂).

-

-

Polymerization Setup:

-

Assemble a flame-dried, jacketed glass reactor equipped with a mechanical stirrer and a nitrogen inlet.

-

Cool the reactor to the desired temperature (e.g., -60 °C) using a circulating bath.

-

Charge the reactor with the purified monomer and anhydrous methylene chloride under a nitrogen atmosphere.

-

-

Initiation and Polymerization:

-

Prepare the initiator solution. A common system is a Lewis acid like boron trichloride (BCl₃) with a proton source (co-initiator) like water.

-

Slowly add the initiator solution to the cold, stirred monomer solution.

-

Allow the polymerization to proceed for a set time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

-

-

Termination and Isolation:

-

Terminate the reaction by adding a small amount of pre-chilled methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or ethanol.

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove residual monomer and initiator, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

Properties of the Resulting Polymer

The resulting linear polyindane is expected to exhibit high thermal stability. The properties in the table below are based on data from polymers synthesized from structurally similar monomers like 1,4-diisopropenylbenzene, which also form polyindane structures.[3][4]

| Property | Expected Value Range | Significance |

| Glass Transition Temp. (Tg) | ≈ 210 °C | High Tg indicates the material remains rigid and glassy at elevated temperatures.[4] |

| Decomposition Temp. (Tdec) | ≥ 450 °C (in N₂) | Demonstrates exceptional thermal stability before chemical breakdown occurs.[4] |

| Solubility | Soluble in common organic solvents (THF, CHCl₃, Toluene) | Enables solution-based processing like spin-coating or film casting.[3] |

| Structure | Linear, amorphous with repeating indane units | The linear structure prevents brittleness associated with cross-linking and ensures solubility. |

Applications and Future Outlook

The primary application for polymers derived from this compound is in the field of high-performance materials. Their key properties—high thermal stability, high Tg, and good solubility—make them suitable for:

-

Dielectric Materials: For use in microelectronics as insulating layers that can withstand high processing temperatures.

-

Aerospace Composites: As a matrix material for carbon fiber composites that require stability under extreme thermal cycling.

-

Gas Separation Membranes: The rigid, contorted polymer backbone can create intrinsic microporosity, which is beneficial for selective gas permeation.

The future development in this area will likely focus on copolymerization of this compound with other functional monomers to tailor properties such as refractive index, conductivity, or specific chemical resistance for advanced applications.

Conclusion

This compound is a monomer with significant, albeit not fully realized, potential. Its true value is unlocked through controlled cationic cyclopolymerization, which transforms it from a simple divinyl compound into a precursor for highly stable, linear polyindanes. While a lack of published experimental data on the monomer itself presents a challenge, a robust understanding of its properties and reactivity can be achieved by applying fundamental principles of organic chemistry and drawing parallels from well-studied analogous systems. This guide provides the necessary framework for researchers to synthesize, characterize, and polymerize this compound, paving the way for the development of next-generation, high-performance materials.

References

- Current time information in Sarasota County, US. (n.d.). Google Search.

-

Penczek, S., et al. (n.d.). Cationic polymerization of bis(1‐alkylvinyl)benzenes and related monomers, 5. New thermostable polyindanes. ResearchGate. Retrieved January 22, 2026, from [Link]

-

Okamoto, Y., et al. (2014). Synthesis and Cation-Binding Property of Copolymers with Benzo-19-crown-6 Units via Cationic Cyclocopolymerizations of 1,2-Bis[2-(2-vinyloxyethoxy)ethoxy]-benzene with Phenyl Vinyl Ether, 4-Methoxystyrene, and 9-Vinylcarbazole. ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information. Retrieved January 22, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1-phenyl-vinyl-benzene. Retrieved January 22, 2026, from [Link]

-

Polymer Source. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Benzene, diethenyl-, polymer with ethenylbenzene andethenylethylbenzene. Retrieved January 22, 2026, from [Link]

- Weigand, J. J., et al. (n.d.). Synthesis and Reactivity of N-Heterocyclic Carbene (NHC)-Supported Heavier Nitrile Ylides. [Source document not fully provided].

-

PubChem. (n.d.). Benzene, 1,3-bis(1-phenylethenyl)-. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Bis(Phenylethynyl)Benzene. Retrieved January 22, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Cationic Ring-Opening Polymerization of 1,3-Benzoxazines: Mechanistic Study Using Model Compounds. Retrieved January 22, 2026, from [Link]

- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.

-

Penczek, S., et al. (n.d.). Cationic polymerization of bis(1‐alkylvinyl)benzenes and related monomers, 2. Controlled syntheses of 1,1,3‐trimethyl substituted polyindanes. ResearchGate. Retrieved January 22, 2026, from [Link]

- Deffieux, A., et al. (2008). High Performance Poly(styrene-b-diene-b-styrene) Triblock Copolymers from a Hydrocarbon-Soluble and Additive-Free Dicarbanionic Initiator. Journal of the American Chemical Society, 130(40), 13416–13421.

-

Cheméo. (n.d.). Benzene, 1,1',1''-(1-propanyl-3-ylidene)tris- (CAS 19120-39-9). Retrieved January 22, 2026, from [Link]

Sources

- 1. Benzene, 1,3-bis(1-phenylethenyl)- | C22H18 | CID 118622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 34241-86-6: 1,3-Bis(1-phenylethenyl)benzene [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound [polymersource.ca]

- 6. 1,3-联苯甲酰基苯 98% | Sigma-Aldrich [sigmaaldrich.cn]

An In-Depth Technical Guide to the NMR Spectral Data of 1,3-bis(1-phenylvinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(1-phenylvinyl)benzene, also known as 1,3-bis(1-phenylethenyl)benzene, is a conjugated aromatic compound with potential applications in materials science and as a building block in organic synthesis. Its structure, featuring two phenylvinyl moieties attached to a central benzene ring at the meta positions, gives rise to a unique electronic and steric environment. Understanding the nuclear magnetic resonance (NMR) spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for elucidating its role in further chemical transformations. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectral data for this compound, a robust synthesis protocol, and an interpretation of the key spectral features.

Predicted NMR Spectral Data

Due to the limited availability of public domain experimental NMR spectra for this compound, the following data has been generated using validated online prediction tools. It is important to note that while these predictions are based on sophisticated algorithms, experimental verification is always recommended for definitive structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinyl, phenyl, and central benzene ring protons. The symmetry of the molecule simplifies the spectrum to a degree, but complex splitting patterns are anticipated in the aromatic region due to spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl Protons (H-vinyl, geminal) | 5.40 - 5.60 | Singlet (or two closely spaced doublets) | 4H |

| Phenyl Protons (ortho, meta, para) | 7.20 - 7.50 | Multiplet | 10H |

| Central Benzene Ring Protons | 7.30 - 7.60 | Multiplet | 4H |

Disclaimer: Predicted data is for informational purposes and should be confirmed experimentally.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule. The presence of quaternary carbons (vinylic and aromatic) and protonated aromatic carbons can be clearly distinguished. A reference to a 13C NMR spectrum for this compound exists in the SpectraBase database, though access to the specific data may require a subscription.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Vinyl Carbons (=CH₂) | ~117 |

| Quaternary Vinyl Carbons (-C=) | ~148 |

| Phenyl Carbons | 127 - 129 |

| Quaternary Phenyl Carbons | ~141 |

| Central Benzene Ring Carbons | 125 - 129 |

| Quaternary Central Benzene Ring Carbons | ~138 |

Disclaimer: Predicted data is for informational purposes and should be confirmed experimentally.

Interpretation of Spectral Data

The predicted chemical shifts are consistent with the presence of conjugated styrenyl moieties. The vinyl protons are expected to appear in the characteristic downfield region for alkenes, around 5.4-5.6 ppm. The aromatic protons of both the terminal phenyl groups and the central benzene ring will likely overlap in the region of 7.2-7.6 ppm, resulting in a complex multiplet.

In the ¹³C NMR spectrum, the vinylic carbons (=CH₂) are predicted to resonate at approximately 117 ppm, while the quaternary vinylic carbons will be further downfield around 148 ppm due to their position within the conjugated system. The numerous signals in the aromatic region (125-141 ppm) correspond to the different carbon environments in the phenyl and central benzene rings.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a double Wittig reaction. This well-established olefination method involves the reaction of a phosphorus ylide with a diketone. In this case, 1,3-dibenzoylbenzene serves as the diketone precursor.

Causality Behind Experimental Choices

The Wittig reaction is selected for its high reliability and stereochemical control in forming carbon-carbon double bonds. The choice of methyltriphenylphosphonium bromide as the ylide precursor is due to its commercial availability and its straightforward conversion to the corresponding ylide, which will introduce the required methylene (=CH₂) groups. A strong base, such as n-butyllithium, is necessary to deprotonate the phosphonium salt and generate the reactive ylide. Anhydrous conditions are critical as the ylide is highly reactive towards water.

Step-by-Step Methodology

Step 1: Preparation of the Phosphorus Ylide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (2.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add n-butyllithium (2.2 equivalents, typically as a solution in hexanes) to the suspension via syringe. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1 hour.

Step 2: Wittig Reaction

-

In a separate flame-dried flask, dissolve 1,3-dibenzoylbenzene (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of 1,3-dibenzoylbenzene to the ylide solution at 0 °C via cannula or a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Molecular Structure and Key NMR Correlations

Caption: Key NMR correlations for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a detailed and scientifically grounded synthesis protocol, and a clear interpretation of the expected spectral features. By understanding these characteristics, researchers can confidently identify and utilize this compound in their scientific endeavors. The provided methodologies and data serve as a valuable resource for professionals in organic synthesis, materials science, and drug development.

References

-

PubChem. Benzene, 1,3-bis(1-phenylethenyl)-. National Center for Biotechnology Information. [Link][1]

Sources

The Solubility Profile of 1,3-bis(1-phenylvinyl)benzene: A Technical Guide for Researchers

Introduction

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 1,3-bis(1-phenylvinyl)benzene is dominated by aromatic rings and vinyl groups, resulting in a non-polar molecule with van der Waals forces as the primary mode of intermolecular interaction.

Key structural features influencing its solubility include:

-

Large Aromatic Surface Area: The presence of three phenyl rings contributes to a large, non-polar surface area, favoring interactions with other aromatic or non-polar solvent molecules.

-

Absence of Hydrogen Bond Donors/Acceptors: The molecule lacks hydroxyl, amino, or other similar functional groups capable of forming strong hydrogen bonds. This predicts poor solubility in highly polar, protic solvents like water and lower alcohols.

-

Molecular Symmetry and Packing: The meta-substitution pattern influences the molecule's ability to pack into a crystal lattice. Efficient packing can lead to higher lattice energy and consequently, lower solubility.

Based on these characteristics, it is anticipated that this compound will exhibit favorable solubility in non-polar and moderately polar aprotic organic solvents.

Qualitative Solubility Profile

Direct experimental studies detailing the quantitative solubility of this compound are scarce. However, valuable insights can be gleaned from documented synthetic procedures, particularly the Wittig reaction, which is a common route for its preparation. Reports from researchers who have synthesized this compound indicate that it is "soluble in ether and most of the solvents"[1]. This general statement, coupled with the known solubility of the common Wittig reaction byproduct, triphenylphosphine oxide (TPPO), allows for the construction of a qualitative solubility profile.

TPPO itself is soluble in a range of polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2]. Conversely, TPPO exhibits poor solubility in non-polar solvents like hexane and cold diethyl ether, a property often exploited for its removal during product purification[3]. The fact that this compound is often co-soluble with TPPO in many solvents suggests that it shares a similar affinity for moderately polar to non-polar environments.

Based on this inferential evidence, the following qualitative solubility is proposed:

-

High Solubility: Aromatic hydrocarbons (e.g., toluene, benzene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate).

-

Low to Insoluble: Alkanes (e.g., hexane, pentane) and highly polar solvents such as water and lower alcohols (e.g., methanol, ethanol).

Experimental Determination of Solubility: A Methodological Approach

For researchers requiring precise solubility data, the following experimental protocol is recommended. This method is based on the isothermal saturation technique, a reliable and widely used approach for determining the solubility of solid compounds.

Protocol for Isothermal Solubility Determination

-

Solvent Selection: Choose a range of organic solvents with varying polarities (see suggested list in the qualitative profile).

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials, one for each solvent.

-

Equilibration: Add a known volume of the selected solvent to each vial. Place the vials in a constant temperature bath and agitate them for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed vial and carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Repeatability: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Practical Considerations for Solvent Selection in Synthesis and Purification

The choice of solvent is critical in both the synthesis and purification of this compound.

Synthesis (Wittig Reaction)

The Wittig reaction to synthesize this compound typically involves a polar byproduct, triphenylphosphine oxide (TPPO). Therefore, a solvent system that can accommodate both the non-polar product and the more polar reactants and byproducts is often employed. A two-phase system of water and a non-polar organic solvent like dichloromethane is a common choice. This allows the ionic reagents to reside in the aqueous phase while the organic reactants and the final product are in the organic phase[4].

Purification

The primary challenge in purifying this compound is the removal of the TPPO byproduct, given their similar solubility in many organic solvents. Several strategies can be employed:

-

Chromatography: Column chromatography using a non-polar eluent system, such as a mixture of hexane and ether, can be effective. The more polar TPPO will have a stronger affinity for the silica gel and elute more slowly than the non-polar product[5].

-

Recrystallization/Trituration: Exploiting the poor solubility of TPPO in certain non-polar solvents is a common purification tactic. Triturating the crude product with cold diethyl ether or hexane can effectively wash away the soluble this compound, leaving the less soluble TPPO behind as a solid[3].

-

Precipitation of TPPO: A more advanced method involves the addition of zinc chloride to an ethanolic solution of the crude product. This forms an insoluble TPPO-Zn complex that can be removed by filtration, leaving the desired product in solution[6].

Sources

An In-Depth Technical Guide to 1,3-Bis(1-phenylvinyl)benzene: Synthesis, Procurement, and Applications

Abstract: This technical guide provides a comprehensive overview of 1,3-bis(1-phenylvinyl)benzene, a key difunctional monomer and linking agent in advanced polymer synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth technical details, from fundamental chemical properties and synthesis protocols to commercial sourcing and state-of-the-art applications. Emphasis is placed on its pivotal role in living anionic polymerization for creating complex polymer architectures such as triblock copolymers. This guide synthesizes field-proven insights with established chemical principles, offering detailed experimental workflows and safety protocols to ensure both scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1,3-bis(1-phenylethenyl)benzene, is an aromatic hydrocarbon featuring a central benzene ring substituted at the meta-positions with two 1-phenylvinyl groups.[1] This unique structure, containing two reactive vinyl moieties, makes it a valuable building block in materials science and polymer chemistry.[1][2] Its primary CAS Registry Number is 34241-86-6, with 54378-43-7 being a deprecated identifier.

The molecule's conjugated system contributes to its potential utility in organic electronics and photophysics.[1] Being a non-polar hydrocarbon, it is soluble in common organic solvents and insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(1-phenylethenyl)benzene | [1] |

| Synonyms | m-Bis(1-phenylvinyl)benzene, MDDPE | [1][3] |

| CAS Number | 34241-86-6 | [1][4] |

| Molecular Formula | C₂₂H₁₈ | [1][4] |

| Molecular Weight | 282.38 g/mol | [1][4] |

| SMILES | C=C(c1ccccc1)c2cccc(c2)C(=C)c3ccccc3 | [1] |

| InChIKey | YVWBWDZQFGXBOT-UHFFFAOYSA-N | [1] |

| Appearance | Solid (at room temperature) | [1] |

| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C | [4] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Central Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="CH"]; C6 [pos="0.87,0.5!", label="CH"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Phenylvinyl group 1 (at C1) C1_vinyl [pos="0,2!", label= 2>]; C1_phenyl_C1 [pos="-0.87, 2.5!", label="C"]; C1_phenyl_C2 [pos="-1.74, 2!", label="CH"]; C1_phenyl_C3 [pos="-1.74, 1!", label="CH"]; C1_phenyl_C4 [pos="-0.87, 0.5!", label="CH"]; C1_phenyl_C5 [pos="0, 1!", label="CH"]; C1_phenyl_C6 [pos="0, 2!", label="CH"]; C1 -- C1_vinyl; C1_vinyl -- C1_phenyl_C1 [style=invis]; // Placeholder for phenyl ring attachment// This is a simplified representation for clarity in DOT// Phenylvinyl group 2 (at C3) C3_vinyl [pos="-1.74,-1!", label= 2>]; C3 -- C3_vinyl; // Phenyl ring on C3_vinyl would be similarly attached

label="\nthis compound Structure"; fontsize=14; fontcolor="#202124"; }

Caption: Chemical structure of this compound.

Synthesis via Double Wittig Reaction

The most direct and common laboratory synthesis of this compound involves the olefination of its diketone precursor, 1,3-dibenzoylbenzene. The Wittig reaction is exceptionally well-suited for this transformation, as it reliably converts carbonyl groups (aldehydes and ketones) into alkenes with high regioselectivity.[5][6]

The overall process involves a double Wittig reaction where two equivalents of a phosphorus ylide react with the two ketone functionalities of 1,3-dibenzoylbenzene. The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[7]

The ylide required for this specific synthesis is methylidenetriphenylphosphorane (Ph₃P=CH₂). It is typically prepared in situ by deprotonating a phosphonium salt, such as methyltriphenylphosphonium bromide, with a strong base like n-butyllithium (n-BuLi) in an anhydrous aprotic solvent.[8]

Caption: Workflow for the synthesis of this compound.

A detailed, step-by-step laboratory protocol for this synthesis is provided in Section 6 of this guide.

Commercial Availability and Procurement

This compound is a specialty chemical primarily available from suppliers catering to the research and development sector. It is crucial for researchers to verify the purity and specifications offered by different vendors, as these can impact the sensitive polymerization reactions in which this monomer is often used.

Table 2: Selected Commercial Suppliers of this compound (CAS 34241-86-6)

| Supplier | Location | Purity/Specification | Notes | Source(s) |

| BLD Pharm | Global | >95% (Typical) | Offers various research quantities. | [4] |

| Cymit Quimica | Spain | Not specified | Provides pricing for 1g, 5g, and 10g. | [1] |

| Biosynth | Global | Not specified | Available for pharmaceutical testing. | [9] |

| Amadis Chemical Co. | China | Not specified | Lab/Research institution supplier. | [10] |

| Henan Tianfu Chemical | China | 99% | Specifies high purity. | [11] |

| Polymer Source | Canada | >96% | Product is listed as discontinued, but custom synthesis is offered. | [12] |

Note: Availability, pricing, and specifications are subject to change. Direct inquiry with the suppliers is recommended for the most current information.

Applications in Research and Development

The primary application of this compound is in the field of polymer chemistry, specifically as a precursor for creating difunctional initiators for living anionic polymerization .[2] This technique is a cornerstone for synthesizing polymers with highly controlled architectures, narrow molecular weight distributions, and predictable molecular weights.[13][14]

Synthesis of Dilithium Initiators

The addition of two equivalents of an organolithium reagent, such as sec-butyllithium (s-BuLi), across the vinyl groups of this compound yields a soluble dilithium initiator.[2] This reaction proceeds efficiently in non-polar solvents like toluene or cyclohexane.[2] The resulting dianionic species can initiate polymerization from two points simultaneously.

Production of ABA Triblock Copolymers

The dilithium initiator is particularly valuable for synthesizing ABA triblock copolymers.[2] The synthesis proceeds in two main stages:

-

"B" Block Formation: The dilithium initiator is used to polymerize a monomer (e.g., butadiene, isoprene) to form a central, rubbery "B" block with living anionic chain ends.

-

"A" Block Formation: A second monomer (e.g., styrene) is then introduced. This monomer polymerizes from both living ends of the central block, forming the two terminal, glassy "A" blocks.

This method provides precise control over the length of each block, which is critical for tailoring the final properties of materials like thermoplastic elastomers.

Analogy to Divinylbenzene (DVB)

The function of this compound as a linking agent is analogous to the more common 1,3- and 1,4-divinylbenzenes (DVB). DVB is often added in small quantities during styrene polymerization to act as a cross-linking agent.[15] The two vinyl groups create covalent bonds between different polymer chains, forming a three-dimensional network that significantly enhances the material's strength and solvent resistance.[15] While DVB is primarily used for cross-linking, the bulkier phenyl substituents in this compound help create soluble initiators rather than insoluble gels, enabling the synthesis of well-defined, non-cross-linked architectures like block and star polymers.[2][14]

Safety, Handling, and Storage

As a specialty organic chemical, this compound requires careful handling in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not universally available, hazard information can be inferred from its structure and data provided by suppliers.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handling: Use in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term stability, refrigeration at 2-8°C is recommended.[4]

-

Incompatible Materials: Avoid strong oxidizing agents.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 1,3-dibenzoylbenzene via a double Wittig reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Equipment

-

1,3-Dibenzoylbenzene

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Dichloromethane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate solvent system

-

Round-bottom flasks, magnetic stirrer, syringes, separatory funnel, rotary evaporator

-

Inert atmosphere setup (Schlenk line or glovebox)

Step-by-Step Procedure

-

Ylide Preparation: a. In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend methyltriphenylphosphonium bromide (2.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add n-BuLi solution (2.05 equivalents) dropwise via syringe over 15-20 minutes. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[7]

-

Wittig Reaction: a. In a separate oven-dried flask, dissolve 1,3-dibenzoylbenzene (1.0 equivalent) in a minimal amount of anhydrous THF. b. Cool the ylide solution back down to 0 °C. c. Add the solution of 1,3-dibenzoylbenzene dropwise to the stirred ylide solution. d. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. Cool the reaction mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).[16] c. Separate the layers and extract the aqueous layer two more times with the organic solvent. d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[16]

-

Purification: a. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide byproduct. b. Purify the crude material using flash column chromatography on silica gel. A non-polar eluent system, such as hexanes or a hexanes/ethyl acetate gradient, will effectively separate the non-polar product from the more polar triphenylphosphine oxide. c. Collect the fractions containing the product (as identified by TLC), combine them, and remove the solvent in vacuo to yield this compound as a solid.

References

-

Pitsikalis, M., Pispas, S., & Mays, J. W. (2010). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3705-3744. Available at: [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Polymer Source, Inc. This compound. Available at: [Link]

-

Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Anionic Polymerization: A Powerful Synthetic Tool for the Preparation of Polymers with Complex Architectures. Chemical Reviews, 101(12), 3747-3792. Available at: [Link]

-

University of Evansville. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

-

Hsieh, H. L., & Quirk, R. P. (1996). Anionic Polymerization: Principles and Practical Applications. Marcel Dekker. (Semantic Scholar provides excerpts and context). Available at: [Link]

- Google Patents. Process for the preparation of amino-1,3 benzenediol.

-

ResearchGate. Synthesis and Characterization of a New Benzofulvene Polymer Showing a Thermoreversible Polymerization Behavior. Available at: [Link]

-

ResearchGate. Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Available at: [Link]

-

Hirao, A., & Hayashi, M. (1999). Living anionic polymerization of 1,4-divinylbenzene and its derivatives. Acta Polymerica, 50(8), 219-231. Available at: [Link]

-

Pearson+. When styrene (vinylbenzene) is commercially polymerized, about 1–3% of 1,4-divinylbenzene is often added to the styrene. Available at: [Link]

-

Organic Syntheses. phenyl vinyl sulfide. Available at: [Link]

-

University of California, Davis. Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

-

ResearchGate. Poly(2,3-diphenyl-1,4-phenylenevinylene) (DP-PPV) derivatives: Synthesis, properties, and their applications in polymer light-emitting diodes. Available at: [Link]

-

MDPI Encyclopedia. Living Anionic Polymerization. Available at: [Link]

-

Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

-

PrepChem.com. Synthesis of 1,3-Bis(p-phenoxybenzenesulfonyl)benzene: V. Available at: [Link]

-

ResearchGate. Controlling the molecular weight of poly(2,5‐bis[N‐methyl‐N‐hexylamino]phenylene vinylene) using nitrobenzene as an inhibitor. Available at: [Link]

Sources

- 1. CAS 34241-86-6: 1,3-Bis(1-phenylethenyl)benzene [cymitquimica.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 34241-86-6|this compound|BLD Pharm [bldpharm.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. biosynth.com [biosynth.com]

- 10. lookchem.com [lookchem.com]

- 11. Page loading... [guidechem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Living Anionic Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 15. When styrene (vinylbenzene) is commercially polymerized, about 1–... | Study Prep in Pearson+ [pearson.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of 1,3-bis(1-phenylvinyl)benzene

Introduction: Understanding 1,3-bis(1-phenylvinyl)benzene

This compound, also known as 1,3-bis(1-phenylethenyl)benzene, is a multifunctional aromatic monomer with the chemical formula C₂₂H₁₈.[1][2] Its unique structure, featuring a central benzene ring substituted with two 1-phenylvinyl groups at the meta positions, makes it a valuable building block in polymer chemistry and organic synthesis. It is particularly noted as a suitable reagent for synthesizing complex molecular structures, including polyanionic spin-quintet molecular clusters and polymers with unique thermal and mechanical properties.[3] The synthesis of this compound often involves precursors such as 1,3-dibenzoylbenzene.[3]

Given its classification as a substituted benzene derivative, a thorough understanding of its safety and handling is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, drawing upon established safety principles for aromatic hydrocarbons.

Hazard Identification and Risk Assessment: A Benzene-Derivative Perspective